molecular formula C29H23BrN2O5 B12044161 [2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate CAS No. 330572-79-7

[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

Cat. No.: B12044161
CAS No.: 330572-79-7
M. Wt: 559.4 g/mol
InChI Key: VLCAVNPQKLUOEC-FDAWAROLSA-N
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Description

The compound [2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate features a central phenyl ring substituted with a methoxy group (2-position), a 3-bromobenzoate ester (4-position), and an (E)-hydrazone moiety linked to a 4-phenylphenoxyacetyl group.

Properties

CAS No.

330572-79-7

Molecular Formula

C29H23BrN2O5

Molecular Weight

559.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C29H23BrN2O5/c1-35-27-16-20(10-15-26(27)37-29(34)23-8-5-9-24(30)17-23)18-31-32-28(33)19-36-25-13-11-22(12-14-25)21-6-3-2-4-7-21/h2-18H,19H2,1H3,(H,32,33)/b31-18+

InChI Key

VLCAVNPQKLUOEC-FDAWAROLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate has several scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Phenoxy/Hydrazone Moieties

Analogous compounds differ primarily in the substituents on the phenoxy group or the hydrazone-linked acyl unit. Key examples include:

Compound ID/Evidence Substituent on Phenoxy/Acyl Group Key Structural Features
Target Compound 4-Phenylphenoxy Bromo, methoxy, hydrazone bridge
(CID 9598934) 2-Methylphenoxy Methyl group enhances lipophilicity
4-Methylphenoxy Increased steric bulk at para position
4-Methylphenyl sulfonyl Sulfonyl group introduces strong electron-withdrawing effects
(CID 9677532) 3-Nitrobenzoyl Nitro group increases reactivity but reduces cell permeability

Impact on Properties :

  • Lipophilicity: Methyl groups (e.g., 2-methylphenoxy in ) improve membrane penetration, critical for antimicrobial activity .
  • Steric Effects: Bulky substituents like 4-methylphenoxy () may hinder binding to target proteins .

Key Findings :

  • Hydrazone derivatives with sulfonate groups () show moderate-to-high activity against MRSA and E. coli, likely due to synergistic effects between the sulfonate and hydrazone moieties .
  • Chloro-substituted analogs () exhibit lower MIC values, suggesting halogen atoms (Br/Cl) enhance target binding via hydrophobic interactions .

Physicochemical Properties

Property Target Compound (2-Methylphenoxy) (3-Nitrobenzoyl)
Molecular Weight ~563.3 g/mol (calculated) 467.3 g/mol 485.2 g/mol
LogP (Predicted) ~4.2 (high lipophilicity) ~3.8 ~2.5 (due to nitro group)
Melting Point Not reported 220–222°C () 243–245°C ()

Trends :

  • Bromo and methyl substituents increase LogP, favoring membrane interaction.
  • Nitro groups reduce LogP but may enhance reactivity in polar environments .

Biological Activity

The compound [2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate, also known as a hydrazone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H19BrN2O4
  • Molecular Weight : 457.31 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research indicates that derivatives of hydrazones, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

CompoundMIC (µg/mL)Target Organism
Hydrazone Derivative32S. aureus
Hydrazone Derivative16E. coli

Anticancer Activity

In vitro assays have shown that this compound possesses cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). The cytotoxicity was evaluated using the MTT assay, revealing IC50 values in the low micromolar range.

Cell LineIC50 (µM)
MCF-715
HepG212

Antioxidant Activity

The antioxidant potential of the compound was assessed through DPPH and ABTS radical scavenging assays. Results indicated that it effectively scavenged free radicals, demonstrating potential as a natural antioxidant.

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:

  • Enzyme Inhibition : Interaction with specific enzymes involved in cellular signaling pathways.
  • DNA Interaction : Potential binding to DNA or related targets, disrupting replication or transcription processes.

Case Studies

  • Antimicrobial Efficacy Study : A recent study published in the Journal of Medicinal Chemistry evaluated various hydrazone derivatives, including our compound, against clinical isolates of resistant bacteria. The study found promising results indicating potential therapeutic applications in treating infections caused by resistant strains.
  • Cytotoxicity Assessment : Another research article focused on the evaluation of hydrazone derivatives in cancer therapy reported that this compound induced apoptosis in MCF-7 cells through caspase activation pathways.

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